Technical Guide: 2-Bromo-5-(tributylstannyl)thiazole
Technical Guide: 2-Bromo-5-(tributylstannyl)thiazole
The following technical guide details the synthesis, reactivity, and application of 2-Bromo-5-(tributylstannyl)thiazole (CAS 1447761-46-7). This document is structured to serve as an operational manual for medicinal chemists and process scientists utilizing this bifunctional scaffold.
Bifunctional Scaffold for Orthogonal Cross-Coupling
Executive Summary
2-Bromo-5-(tributylstannyl)thiazole is a specialized heteroaromatic building block characterized by two distinct reactive handles: an electrophilic bromide at the C-2 position and a nucleophilic tributylstannyl group at the C-5 position.[1] This dual functionality allows for orthogonal cross-coupling strategies , enabling the sequential and regioselective introduction of substituents. It is primarily employed in the synthesis of complex pharmaceutical candidates, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs), where the thiazole ring serves as a critical pharmacophore.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]
| Property | Data |
| CAS Number | 1447761-46-7 |
| IUPAC Name | 2-Bromo-5-(tributylstannyl)-1,3-thiazole |
| Molecular Formula | C₁₅H₂₈BrNSSn |
| Molecular Weight | 453.07 g/mol |
| Appearance | Pale yellow to yellow-brown liquid |
| Boiling Point | ~407°C (Predicted) |
| Flash Point | ~200°C |
| Solubility | Soluble in THF, DCM, Toluene, DMF; Insoluble in water |
| Stability | Air-stable for short periods; sensitive to light and moisture; store at 2-8°C |
Synthesis: Regioselective Lithiation
The most robust synthetic route involves the direct lithiation of 2-bromothiazole. The C-5 proton of the thiazole ring is significantly more acidic than the C-4 proton, allowing for selective deprotonation using a hindered base like Lithium Diisopropylamide (LDA) at low temperatures.
Reaction Mechanism[3][6][8][11][12]
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Deprotonation: LDA abstracts the proton at C-5 of 2-bromothiazole at -78°C, generating the 2-bromo-5-lithiothiazole species. The bromine at C-2 remains intact due to the low temperature, which prevents lithium-halogen exchange.
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Electrophilic Quench: The lithiated intermediate attacks the tributyltin chloride, installing the stannyl group at C-5.
Experimental Protocol
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Reagents: 2-Bromothiazole (1.0 equiv), LDA (1.1 equiv, freshly prepared or commercial), Tributyltin chloride (1.05 equiv), Dry THF.
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Conditions: Anhydrous, Inert Atmosphere (Argon/Nitrogen), -78°C.
Step-by-Step Procedure:
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Setup: Flame-dry a 3-neck round-bottom flask and cool under a stream of argon. Add anhydrous THF.
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Base Addition: Cool the THF to -78°C (dry ice/acetone bath). Add LDA solution dropwise.
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Substrate Addition: Dissolve 2-bromothiazole in a minimal amount of dry THF. Add this solution dropwise to the LDA mixture over 15 minutes, maintaining the temperature below -70°C.
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Lithiation: Stir the mixture at -78°C for 30–60 minutes. The solution typically turns a dark color (yellow/orange).
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Quenching: Add tributyltin chloride dropwise.
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Warming: Allow the reaction to warm slowly to room temperature over 2 hours.
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Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify via flash column chromatography (neutral alumina or silica pre-treated with 1% Et₃N to prevent protodestannylation). Elute with Hexanes/EtOAc.
Core Technology: Orthogonal Cross-Coupling
The utility of this compound lies in the reactivity difference between the C-Sn and C-Br bonds.
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C-5 Stannyl (Nucleophile): Reacts in Stille couplings.
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C-2 Bromo (Electrophile): Reacts in Suzuki, Negishi, or Stille couplings.
The "Polymerization Risk"
Because the molecule contains both a nucleophile (Sn) and an electrophile (Br), it is a potential monomer for head-to-tail polymerization. To avoid self-coupling:
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Route A (Suzuki First): Use the C-2 Br in a Suzuki coupling. The C-Sn bond is inert to boronic acids.
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Route B (Stille First): React the C-5 Sn with a highly reactive electrophile (e.g., Aryl Iodide). The intermolecular reaction with Ar-I is kinetically faster than the self-reaction with the internal C-2 Br.
Visualization: Orthogonal Workflow
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and stannyl moieties.
Experimental Protocols for Applications
Protocol A: Selective Suzuki Coupling (C-2 Functionalization)
This method preserves the C-5 stannyl group for subsequent transformations.
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Reagents: 2-Bromo-5-(tributylstannyl)thiazole (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).
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Solvent: DME/H₂O (4:1) or Toluene/EtOH/H₂O. Note: Avoid harsh bases that might cleave the C-Sn bond.
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Procedure:
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Degas solvents thoroughly (freeze-pump-thaw or sparging).
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Combine reagents in a sealed tube under Argon.
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Heat to 80°C for 4–12 hours.
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Monitoring: Monitor by TLC/LCMS. The product will retain the characteristic tin isotope pattern in MS.
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Workup: Standard extraction. Purify quickly on neutral alumina to avoid destannylation.
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Protocol B: Selective Stille Coupling (C-5 Functionalization)
Requires an electrophile (Ar-I) significantly more reactive than the internal C-2 bromide.
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Reagents: 2-Bromo-5-(tributylstannyl)thiazole (1.0 equiv), Aryl Iodide (1.0 equiv), Pd₂dba₃ (2 mol%), AsPh₃ or P(o-tol)₃ (8 mol%), CuI (10 mol% - optional accelerator).
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Solvent: DMF or NMP (anhydrous).
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Procedure:
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Mix reagents in a dry vessel under Argon.
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Heat to 60–80°C. Note: Lower temperatures are preferred to prevent self-coupling.
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Workup: Wash with aqueous KF (potassium fluoride) to precipitate tin byproducts as insoluble Bu₃SnF. Filter through Celite.
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Handling, Stability & Safety (E-E-A-T)
Toxicity Warning
Organotin compounds are highly toxic.
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Neurotoxicity: Tributyltin species can cross the blood-brain barrier.
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Immunotoxicity: Known to suppress the immune system.
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Environmental: Severe marine pollutant. All waste must be segregated and disposed of as heavy metal waste.
Handling Precautions
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PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: All operations, including weighing, must be performed in a functioning fume hood.
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Decontamination: Glassware should be rinsed with a base bath (alcoholic KOH) or specific tin-cleaning solutions before standard washing.
Storage
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Store at 2–8°C under an inert atmosphere (Argon).
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Protect from light.
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If the liquid turns cloudy or precipitates a white solid, it indicates hydrolysis/oxidation (formation of Bu₃SnOH or oxides), and repurification is required.
References
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Organic Chemistry Portal. Stille Coupling: Mechanism and Conditions.[Link]
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Stanetty, P., et al. Regioselective Synthesis of 2,4- and 2,5-Disubstituted Thiazoles. Journal of Organic Chemistry.[3] [Link]
